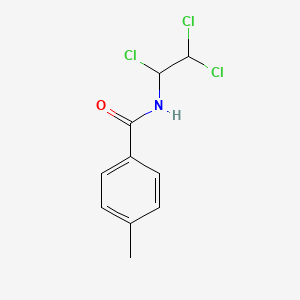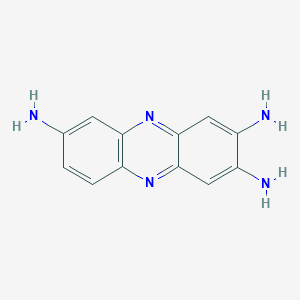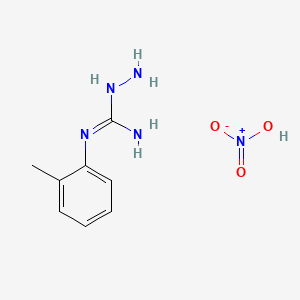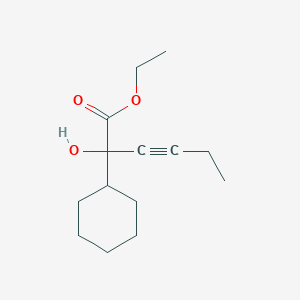
Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)-: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This specific compound is notable for its unique structure, which includes a 4-methyl group and a 1,2,2-trichloroethyl group attached to the nitrogen atom of the amide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- typically involves the reaction of 4-methylbenzoyl chloride with 1,2,2-trichloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the amide group.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of similar compounds.
Medicine: Benzamide derivatives have been explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipsychotic effects. This specific compound may be investigated for similar applications.
Industry: In the industrial sector, Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- can be used in the production of polymers, resins, and other materials. Its unique structure allows for the modification of physical and chemical properties of the final products.
Wirkmechanismus
The mechanism of action of Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system. The trichloroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets.
Vergleich Mit ähnlichen Verbindungen
Benzamide: The simplest amide derivative of benzoic acid.
4-Methylbenzamide: Similar structure but lacks the trichloroethyl group.
N-(1,2,2-Trichloroethyl)benzamide: Similar structure but lacks the 4-methyl group.
Uniqueness: Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- is unique due to the presence of both the 4-methyl and 1,2,2-trichloroethyl groups. These groups confer distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
| 90283-59-3 | |
Molekularformel |
C10H10Cl3NO |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
4-methyl-N-(1,2,2-trichloroethyl)benzamide |
InChI |
InChI=1S/C10H10Cl3NO/c1-6-2-4-7(5-3-6)10(15)14-9(13)8(11)12/h2-5,8-9H,1H3,(H,14,15) |
InChI-Schlüssel |
ZFVMVUFNYRKVFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)

![1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14360629.png)
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)

![N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B14360650.png)


![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)

